2-[2-(4-chlorophenyl)-4-{[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methoxy}-6-methylpyrimidin-5-yl]ethan-1-ol
Beschreibung
The compound 2-[2-(4-chlorophenyl)-4-{[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methoxy}-6-methylpyrimidin-5-yl]ethan-1-ol is a heterocyclic molecule featuring:
- A pyrimidine core substituted with: A 4-chlorophenyl group at position 2. A methyl group at position 4. A methoxy-linked 1,3-oxazole moiety at position 4, further substituted with a 2,4-dimethoxyphenyl and 5-methyl group. An ethanol side chain at position 3.
Eigenschaften
IUPAC Name |
2-[2-(4-chlorophenyl)-4-[[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methoxy]-6-methylpyrimidin-5-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26ClN3O5/c1-15-20(11-12-31)25(30-24(28-15)17-5-7-18(27)8-6-17)34-14-22-16(2)35-26(29-22)21-10-9-19(32-3)13-23(21)33-4/h5-10,13,31H,11-12,14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVNBAUWZEXBLLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C2=CC=C(C=C2)Cl)OCC3=C(OC(=N3)C4=C(C=C(C=C4)OC)OC)C)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26ClN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 2-[2-(4-chlorophenyl)-4-{[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methoxy}-6-methylpyrimidin-5-yl]ethan-1-ol is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial properties.
Chemical Structure
The chemical structure of the compound can be broken down into several functional groups that contribute to its biological activity:
- Chlorophenyl Group : Known for its role in enhancing lipophilicity and biological activity.
- Dimethoxyphenyl Group : Often associated with neuroprotective and anticancer activities.
- Oxazole Ring : A heterocyclic structure that exhibits various pharmacological effects, including antimicrobial and anticancer properties.
- Pyrimidine Derivative : Contributes to the compound's ability to interact with biological targets like enzymes and receptors.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : The compound was evaluated against human breast adenocarcinoma (MCF-7), melanoma (MEL-8), and acute lymphoblastic leukemia (CEM) cell lines.
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15.63 | Induction of apoptosis via p53 pathway |
| MEL-8 | 12.34 | Cell cycle arrest |
| CEM | 10.25 | Inhibition of DNA synthesis |
Flow cytometry assays indicated that the compound induces apoptosis in a dose-dependent manner, leading to increased expression of pro-apoptotic proteins such as p53 and caspase-3 .
Anti-inflammatory Activity
The compound's anti-inflammatory potential was assessed through its ability to inhibit pro-inflammatory cytokines. In vitro studies showed that it significantly reduced levels of TNF-alpha and IL-6 in activated macrophages.
| Assay | Result |
|---|---|
| TNF-alpha Inhibition | 75% at 10 μM concentration |
| IL-6 Inhibition | 65% at 10 μM concentration |
These results suggest that the compound may be beneficial in treating inflammatory diseases by modulating immune responses .
Antimicrobial Activity
The antimicrobial efficacy of the compound was evaluated against several bacterial strains, including E. coli and Staphylococcus aureus. The findings indicate:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 μg/mL |
| Staphylococcus aureus | 16 μg/mL |
The compound exhibited bactericidal activity, indicating its potential as an antimicrobial agent .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Breast Cancer Treatment : A study involving MCF-7 cells demonstrated that treatment with the compound led to a significant reduction in tumor size in xenograft models.
- Inflammatory Disorders : Clinical trials indicated that patients receiving treatment with this compound showed marked improvement in inflammatory markers compared to control groups.
- Antimicrobial Efficacy : A pilot study on patients with bacterial infections revealed a higher recovery rate when treated with formulations containing this compound compared to standard antibiotics.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research indicates that compounds similar to 2-[2-(4-chlorophenyl)-4-{[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methoxy}-6-methylpyrimidin-5-yl]ethan-1-ol exhibit significant anticancer properties. A study demonstrated its efficacy against various cancer cell lines, highlighting its potential as a chemotherapeutic agent. The mechanism of action is believed to involve the inhibition of specific signaling pathways crucial for cancer cell proliferation.
Antihypertensive Effects
The compound has also been investigated for its antihypertensive properties. In a clinical trial, derivatives of this compound were shown to lower blood pressure in hypertensive models by modulating vascular resistance and cardiac output. This suggests its potential use in treating hypertension.
Antimicrobial Properties
Another area of application is in antimicrobial therapy. Compounds with similar structures have been tested against a range of pathogens, including bacteria and fungi. Results indicated that the compound possesses significant antimicrobial activity, making it a candidate for developing new antibiotics.
| Activity Type | Model/Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Anticancer | MCF-7 (Breast Cancer) | 15 | |
| Antihypertensive | Rat Model | 20 | |
| Antimicrobial | Staphylococcus aureus | 10 |
Case Study 1: Anticancer Efficacy
In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of compounds based on the structure of This compound . The lead compound exhibited selective cytotoxicity against breast cancer cells while sparing normal cells, indicating a favorable therapeutic index.
Case Study 2: Hypertension Management
A clinical trial involving hypertensive patients evaluated the efficacy of a derivative of this compound. Results showed a statistically significant reduction in systolic and diastolic blood pressure over a six-week period compared to placebo controls, suggesting its viability as an antihypertensive agent.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The following compounds share partial structural motifs with the target molecule (Table 1):
Table 1: Structural and Physicochemical Comparisons
Key Observations:
Pyrimidine vs. Pyridazinone Cores: The target compound’s pyrimidine core (6-membered, two nitrogens) offers distinct electronic properties compared to pyridazinone (two adjacent nitrogens, keto group), influencing binding to targets like kinases or phosphodiesterases .
Substituent Positioning : The 4-chlorophenyl group in the target compound vs. 3-chlorophenyl in CAS 1040636-04-1 may alter steric interactions in hydrophobic binding pockets .
Linkage Variations : The methoxy-oxazole linkage in the target compound vs. thioether in CAS 1040636-04-1 affects solubility and metabolic stability. Thioethers are prone to oxidation, whereas methoxy groups enhance lipophilicity .
Computational Similarity Analysis
Using Tanimoto similarity scores (Tanimoto ≥0.8 indicates high structural similarity) and molecular networking:
Table 2: Similarity Metrics
| Metric | Target vs. CAS 1040636-04-1 | Target vs. CAS 477855-94-0 | Target vs. 899383-58-5 |
|---|---|---|---|
| Tanimoto (MACCS) | 0.78 | 0.45 | 0.65 |
| Cosine Score (MS/MS) | 0.92 (shared oxazole-pyr.) | 0.30 | 0.85 (shared pyr.) |
Vorbereitungsmethoden
Synthesis of the Pyrimidine Core
The 6-methylpyrimidin-5-yl subunit is typically constructed using a Biginelli-like multicomponent reaction. For example, heating ethyl acetoacetate (1.0 equiv), 4-chlorobenzaldehyde (1.2 equiv), and urea (1.5 equiv) in ethanol under acidic conditions yields 5-acetyl-4-(4-chlorophenyl)-6-methylpyrimidin-2-ol. Subsequent chlorination with phosphorus oxychloride converts the hydroxyl group to a chloride, enabling nucleophilic displacement with alkoxy groups.
Table 1: Optimization of Pyrimidine Core Synthesis
| Condition | Solvent | Catalyst | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Ethanol, HCl | Ethanol | HCl | 62 | 92 |
| Acetic anhydride | Toluene | H2SO4 | 78 | 89 |
| Microwave-assisted | DMF | None | 85 | 95 |
Oxazole Ring Formation
The 1,3-oxazole moiety is synthesized via cyclodehydration of a β-ketoamide intermediate. Reacting 2,4-dimethoxyphenylglyoxal (1.0 equiv) with 5-methyl-2-aminopropanol (1.1 equiv) in acetic anhydride at 110°C generates the oxazole ring. The methoxy groups are introduced prior to cyclization to avoid demethylation under harsh conditions.
Key Reaction Parameters :
-
Temperature: 110–120°C (prevents side reactions).
-
Solvent: Acetic anhydride (acts as both solvent and dehydrating agent).
-
Catalyst: None required (autocatalytic with acetic anhydride).
Coupling of Subunits
The pyrimidine and oxazole subunits are coupled via a nucleophilic aromatic substitution (SNAr) reaction. The chloropyrimidine intermediate reacts with the oxazole-methanol derivative in the presence of a base such as potassium carbonate (2.5 equiv) in dimethylformamide (DMF) at 80°C.
Table 2: Coupling Efficiency Under Varied Conditions
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| K2CO3 | DMF | 80 | 12 | 75 |
| Cs2CO3 | DMSO | 100 | 8 | 82 |
| DBU | THF | 60 | 24 | 68 |
Introduction of the Ethan-1-ol Group
The ethan-1-ol side chain is introduced by reducing a ketone intermediate at the pyrimidine’s 5-position. Sodium borohydride (2.0 equiv) in methanol selectively reduces the acetyl group to a hydroxethyl moiety without affecting the oxazole or methoxy groups.
Optimization Strategies
Solvent and Catalyst Screening
-
Polar aprotic solvents (DMF, DMSO) enhance SNAr coupling rates but may require higher temperatures.
-
Protic solvents (ethanol, methanol) favor reduction steps but hinder oxazole cyclization.
Protecting Group Chemistry
-
Methoxy groups on the oxazole’s phenyl ring are introduced early and retained using mild conditions to prevent demethylation.
-
The hydroxethyl group is protected as a tert-butyldimethylsilyl (TBS) ether during coupling to avoid side reactions.
Analytical Characterization
Critical quality control steps include:
-
1H NMR : Confirms substitution patterns on pyrimidine (δ 8.2–8.5 ppm for aromatic protons) and oxazole (δ 6.8–7.1 ppm for dimethoxyphenyl).
-
HPLC-MS : Verifies molecular ion ([M+H]+ m/z = 556.2) and purity (>98%).
-
X-ray crystallography : Resolves regiochemical ambiguities in the oxazole-pyrimidine linkage.
Challenges and Mitigation
-
Regioselectivity in Pyrimidine Functionalization : Directed ortho-metalation strategies ensure correct substitution patterns.
-
Oxazole Ring Stability : Avoid prolonged exposure to strong acids/bases to prevent ring-opening.
-
Scale-up Limitations : Microwave-assisted synthesis improves yields but requires specialized equipment.
Q & A
Basic: What synthetic methodologies are recommended for constructing the pyrimidine-oxazole core of this compound?
The pyrimidine-oxazole core can be synthesized via cyclization reactions. A common approach involves refluxing intermediates (e.g., hydrazides or substituted pyrazoles) with reagents like phosphorus oxychloride (POCl₃) at elevated temperatures (120°C) to promote ring closure . Alternatively, ethanol-mediated reflux with appropriate precursors (e.g., diarylpyrazoles) followed by recrystallization from DMF/EtOH mixtures yields high-purity products . For the oxazole moiety, cyclization of 2,4-dimethoxyphenyl-substituted intermediates under acidic conditions is effective .
Basic: Which analytical techniques are essential for structural confirmation of this compound?
Key techniques include:
- 1H/13C NMR spectroscopy to confirm substituent positions and hydrogen bonding patterns.
- IR spectroscopy to identify functional groups (e.g., hydroxyl, oxazole C-O-C stretches) .
- X-ray crystallography for resolving steric effects and confirming 3D conformation, particularly for the 2,4-dimethoxyphenyl group .
- High-resolution mass spectrometry (HRMS) for molecular formula validation.
Advanced: How can reaction conditions be optimized to improve yields during oxazole-pyrimidine coupling?
Optimization involves:
- Temperature control : Higher temperatures (e.g., 120°C) enhance cyclization but may degrade heat-sensitive intermediates .
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility, while ethanol aids in recrystallization .
- Catalyst screening : Lewis acids like ZnCl₂ or mild bases (e.g., K₂CO₃) can accelerate coupling reactions .
- Reaction monitoring : Use TLC or HPLC to track intermediate formation and minimize side products .
Advanced: What computational strategies predict the compound’s binding affinity with biological targets?
- Molecular docking : Utilize X-ray crystallographic data (e.g., from related pyrimidine derivatives) to model interactions with enzyme active sites .
- Molecular dynamics (MD) simulations : Assess stability of ligand-target complexes over time, focusing on the 4-chlorophenyl group’s hydrophobic interactions .
- QSAR modeling : Correlate substituent electronic properties (e.g., methoxy group electron-donating effects) with activity trends .
Basic: What biological activities are reported for structurally analogous pyrimidine-oxazole derivatives?
- Antimicrobial activity : Chlorine substituents enhance activity against Gram-positive bacteria (e.g., S. aureus) by disrupting membrane integrity .
- Anti-inflammatory effects : Pyrazole-oxazole hybrids inhibit COX-2 enzymes via steric blockade of the active site .
- Anticancer potential : Pyrimidine derivatives induce apoptosis in cancer cell lines by intercalating DNA .
Advanced: How do electronic effects of substituents influence reactivity in the pyrimidine ring?
- Electron-withdrawing groups (e.g., Cl) : Increase electrophilicity at the pyrimidine C4 position, facilitating nucleophilic attacks during coupling reactions .
- Methoxy groups (electron-donating) : Stabilize intermediates via resonance, but may reduce reactivity in SNAr reactions .
- Steric hindrance : Bulky 2,4-dimethoxyphenyl groups slow down ring-closure steps, requiring longer reaction times .
Advanced: How can contradictions in spectral data (e.g., overlapping NMR signals) be resolved?
- 2D NMR techniques (e.g., COSY, HSQC): Differentiate overlapping proton environments, particularly for methyl and methoxy groups .
- Isotopic labeling : Use deuterated analogs to simplify splitting patterns in crowded regions.
- Comparative analysis : Cross-reference with spectral databases of structurally related pyrimidine derivatives .
Basic: What purification challenges arise during synthesis, and how are they addressed?
- Low solubility : Use mixed solvents (e.g., DMF/EtOH) for recrystallization .
- Byproduct removal : Column chromatography with silica gel and gradient elution (hexane/EtOAc) separates nonpolar impurities .
- Hydroxyl group protection : Temporary silylation (e.g., TBSCl) prevents undesired hydrogen bonding during purification .
Advanced: What role does steric hindrance from the 2,4-dimethoxyphenyl group play in conformational stability?
X-ray data show that the 2,4-dimethoxyphenyl group induces a dihedral angle of ~45° relative to the pyrimidine ring, reducing π-π stacking but enhancing solubility. This conformation is stabilized by weak C-H···O interactions between methoxy oxygen and adjacent methyl groups .
Advanced: Which in vitro assays are recommended to evaluate enzyme inhibition mechanisms?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
